N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea
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Overview
Description
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through the cyclization of appropriate precursors. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole-pyridine intermediate with a phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with a similar structure but different functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another related compound with distinct biological activities.
Uniqueness
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenyloxyurea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
365430-15-5 |
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Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]-3-phenoxyurea |
InChI |
InChI=1S/C23H20N4O2S/c1-15-7-6-8-17(13-15)20-21(18-11-12-24-16(2)14-18)30-23(25-20)26-22(28)27-29-19-9-4-3-5-10-19/h3-14H,1-2H3,(H2,25,26,27,28) |
InChI Key |
XFRAPPBABFIQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NOC3=CC=CC=C3)C4=CC(=NC=C4)C |
Origin of Product |
United States |
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